REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH2:5]([O:17]S(C1C=CC=CC=1)(=O)=O)[CH2:6]CCCCCCCCCC.[Na].[OH2:28]>>[C:3]([O:17][CH2:5][CH3:6])(=[O:28])[CH:2]=[CH2:1].[C:5]([OH:17])(=[O:28])[C:3]([CH3:2])=[CH2:4] |f:1.2,4.5,^1:26|
|
Name
|
1000
|
Quantity
|
1303 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
solids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
184 g of an aqueous AgAg stream is added over a 40 minute period
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
Then 0.75% shell and core agglomerating agent is added
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC.C(C(=C)C)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |